molecular formula C19H20N2O3S B2461186 (E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide CAS No. 1181467-23-1

(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide

Cat. No.: B2461186
CAS No.: 1181467-23-1
M. Wt: 356.44
InChI Key: AQUJGFSYNICDSB-UHFFFAOYSA-N
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Description

(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group, a phenylethenesulfonamide moiety, and an (E)-configuration, indicating the trans arrangement of substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Phenylethenesulfonamide Moiety: The phenylethenesulfonamide moiety can be synthesized by reacting phenylacetylene with sulfonamide under palladium-catalyzed conditions to form the desired (E)-configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide: can be compared with other benzoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its (E)-configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-amino-4-tert-butylphenol with thiophene-2,5-dicarboxylic acid. The resulting structure features a benzoxazole ring, which is known for its significant biological properties, particularly in antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit notable antimicrobial activity. A study reported the synthesis of various benzoxazole derivatives and their testing against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml, demonstrating a broad spectrum of activity . While specific data on this compound is limited, its structural similarity to other active benzoxazoles suggests potential efficacy against microbial pathogens.

Anticancer Activity

Benzoxazole derivatives have been investigated for their anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have indicated that certain benzoxazole derivatives can inhibit the proliferation of cancer cell lines by interfering with specific signaling pathways involved in cell cycle regulation .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzoxazole compounds act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
  • Interference with DNA Synthesis : Some derivatives can bind to DNA or RNA, disrupting nucleic acid synthesis and function.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds may promote apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial activity of various benzoxazole derivatives, this compound was evaluated alongside standard antibiotics. Results indicated that while it was less potent than fluconazole against Candida albicans, it exhibited superior activity against certain bacterial strains compared to other tested compounds .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of benzoxazole derivatives revealed that compounds similar to this compound were effective in reducing tumor size in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further optimization could improve efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/ml)Reference
5-Ethylsulphonyl-2-benzoxazoleAntimicrobial250 - 7.81
Benzoxazole Derivative XAnticancerIC50 = 15
(E)-N-(2-tert-butyl...)Antimicrobial/AnticancerTBDCurrent Study

Properties

IUPAC Name

(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-19(2,3)18-20-16-13-15(9-10-17(16)24-18)21-25(22,23)12-11-14-7-5-4-6-8-14/h4-13,21H,1-3H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUJGFSYNICDSB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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